molecular formula C10H20N2OS2 B11930469 N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide

N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide

Cat. No.: B11930469
M. Wt: 248.4 g/mol
InChI Key: RGILJHISYOACPG-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide is a lipoic acid-derived amide characterized by a 1,2-dithiolane ring (a cyclic disulfide) and a pentanamide backbone functionalized with an aminoethyl group. Its synthesis involves coupling α-lipoic acid with ethylenediamine using citraconic anhydride as a reactive intermediate, followed by purification via rotary evaporation and centrifugation . This compound exhibits unique redox properties due to the dithiolane ring, which can reversibly switch between oxidized (disulfide) and reduced (dithiol) states, making it valuable in nanotechnology and biomedicine.

Key applications include:

  • CO₂-responsive surfaces: When modified with amidine groups (via reaction with DMADMA), it enables reversible wettability changes under CO₂ stimulation .
  • Drug delivery: Its self-assembly properties and redox sensitivity facilitate controlled release in tumor microenvironments .

Properties

Molecular Formula

C10H20N2OS2

Molecular Weight

248.4 g/mol

IUPAC Name

N-(2-aminoethyl)-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C10H20N2OS2/c11-6-7-12-10(13)4-2-1-3-9-5-8-14-15-9/h9H,1-8,11H2,(H,12,13)

InChI Key

RGILJHISYOACPG-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide typically involves the reaction of a suitable precursor with an aminoethyl group and a dithiolan ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aminoethyl moiety.

Scientific Research Applications

Chemistry

N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. It may play a role in various biochemical pathways due to its ability to interact with enzymes and receptors.

Medicine

The compound has been explored for its therapeutic properties , including:

  • Antioxidant Activity : The dithiolane structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for various applications in material science.

The biological activity of this compound has been documented through several studies:

Antioxidant Properties

Research indicates significant antioxidant activity, as evidenced by reduced lipid peroxidation in treated cell cultures compared to controls.

Cytotoxicity Studies

In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines (e.g., MCF-7 and HL-60), with IC50 values ranging from 25 µM to 50 µM depending on the cell line tested. The mechanism appears linked to apoptosis induction.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound alongside other dithiolane derivatives. Results indicated a significant reduction in lipid peroxidation when cells were treated with the compound.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated cytotoxic effects on MCF-7 and HL-60 cell lines with IC50 values of 30 µM and 25 µM respectively. The mechanism was associated with increased caspase activity indicative of apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced lipid peroxidation
CytotoxicityIC50 = 25–50 µM
NeuroprotectionDecreased apoptosis under stress

Table 2: Comparison of IC50 Values

CompoundCell LineIC50 (µM)
This compoundMCF-730
This compoundHL-6025
Control (Doxorubicin)MCF-70.1

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, while the dithiolan ring can participate in redox reactions. These interactions can modulate biological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below summarizes structural analogs, their modifications, and applications:

Compound Structural Features Key Applications/Biological Activities References
N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide Aminoethyl group, dithiolane ring CO₂-responsive materials, piezoelectric nanoparticles
5-(1,2-Dithiolan-3-yl)-N-(4-hydroxyphenyl)pentanamide (DHP) 4-Hydroxyphenyl group H₂O₂ sensing via electrochemical oxidation to phenol
5-(1,2-Dithiolan-3-yl)-N-(4-fluorophenyl)pentanamide 4-Fluorophenyl group TRPV1 agonism, antioxidant activity (DPPH assay EC₅₀: 18 µM)
BP-1003 (Thiazolidinedione derivative) Thiazolidinedione moiety, dithiolane PPARγ activation (EC₅₀: 15–101 nM), anti-inflammatory effects in allergic contact dermatitis
5-(1,2-Dithiolan-3-yl)-N-(quinolin-8-yl)pentanamide Quinoline group Anticancer activity via PDE9A inhibition (IC₅₀: 0.21 µM)
Chrysin-lipoic acid conjugate (4a) Polyethylene glycol linker, chrysin core Anti-inflammatory bowel disease (reduced colon damage in murine models)

Nanotechnology and Materials Science

  • The target compound’s self-assembly into barium titanate nanoparticles enhanced piezoelectric responses, enabling tumor microenvironment-targeted drug delivery .
  • Amidinated derivatives formed CO₂-switchable surfaces with contact angle changes from 75° (neutral) to 35° (charged) under CO₂ .

Biological Activity

N-(2-Aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2S2_2
  • Molecular Weight : 248.4086 g/mol
  • CAS Number : [insert CAS number]

The compound features a dithiolan moiety which is known for its ability to interact with biological systems, potentially influencing various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The dithiolane structure is associated with antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Studies

  • Antioxidant Properties :
    • A study evaluated the antioxidant capacity of various dithiolane derivatives, including this compound. Results indicated a significant reduction in lipid peroxidation in cell cultures treated with the compound compared to controls, suggesting its potential as a protective agent against oxidative damage .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines (e.g., MCF-7 and HL-60). The IC50_{50} values ranged from 25 µM to 50 µM depending on the cell line tested . The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
  • Neuroprotective Effects :
    • Research involving neuroblastoma cells showed that treatment with the compound resulted in reduced neuronal apoptosis under oxidative stress conditions. This suggests a potential role in neuroprotection against degenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced lipid peroxidation
CytotoxicityIC50_{50} = 25–50 µM
NeuroprotectionDecreased apoptosis under stress

Table 2: Comparison of IC50_{50} Values

CompoundCell LineIC50_{50} (µM)
This compoundMCF-730
This compoundHL-6025
Control (Doxorubicin)MCF-70.1

Q & A

Q. What are the common synthetic routes for preparing N-(2-aminoethyl)-5-(1,2-dithiolan-3-yl)pentanamide and its derivatives?

The compound is typically synthesized via coupling reactions between lipoic acid (or its derivatives) and amino-containing substrates. For example, N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenyl)-5-(1,2-dithiolan-3-yl)pentanamide was prepared by reacting a 6-(4-aminophenyl) intermediate with lipoic acid using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIPEA (diisopropylethylamine) in dry DMF under nitrogen, yielding 95% after recrystallization . Key steps include activating the carboxylic acid group of lipoic acid and optimizing reaction temperatures to prevent racemization.

Q. How is the stereochemical integrity of the 1,2-dithiolane ring maintained during synthesis?

The (R)- or (S)-configuration at the dithiolane ring’s chiral center is preserved by using enantiomerically pure lipoic acid precursors and avoiding harsh reaction conditions (e.g., high temperatures or acidic media). For instance, 5-[(3S)-1,2-dithiolan-3-yl]pentanamide derivatives were synthesized with defined stereochemistry by coupling (S)-lipoic acid to target amines under mild, inert conditions . Chiral HPLC or NMR analysis (e.g., 13C^{13}\text{C}-NMR) confirms stereochemical purity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR (e.g., DMSO-d6d_6) resolve proton environments and confirm coupling success (e.g., aromatic protons at δ 7.1–8.1 ppm, amide NH at δ 9.96 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-TOF or LC/MS validates molecular weights (e.g., [M+H]+^+ = 398.1826 for a PDE9 inhibitor derivative) .
  • X-ray Crystallography: Used sparingly due to challenges in crystallizing dithiolane-containing compounds, but melting point analysis (e.g., 229–233°C) provides indirect purity checks .

Q. What are the stability considerations for storing and handling this compound?

The compound is sensitive to light, moisture, and oxidizing agents. Storage recommendations include:

  • Temperature: -20°C under inert gas (N2_2 or Ar) .
  • Desiccants: Use anhydrous silica gel to prevent hydrolysis of the dithiolane ring .
  • Safety: Classified as Acute Toxicity Category 4 (H302: harmful if swallowed); handling requires PPE (gloves, lab coat) and adherence to waste disposal protocols .

Advanced Research Questions

Q. How can this compound be functionalized for targeted drug delivery or sensor applications?

  • Gold Nanoparticle Conjugation: Thiol-reactive dithiolane groups enable Au–S bond formation. For example, 5-(1,2-dithiolan-3-yl)-N-(prop-2-ynyl)pentanamide was used to functionalize 14 nm gold nanoparticles, enabling self-assembly into microcyclic structures for electrochemical templating .
  • Boronates for H2_2O2_2 Sensing: Derivatives like 5-(1,2-dithiolan-3-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide (DBP) react selectively with H2_2O2_2, releasing electroactive phenol (DHP) for ratiometric detection in vivo. Optimization of substituents (e.g., o-Cl-DBP) improved reaction kinetics and selectivity in Parkinson’s disease models .

Q. What strategies resolve contradictions in reaction yields or biological activity across studies?

  • Yield Variability: Differences in coupling efficiency (e.g., 48–95% yields ) arise from reagent purity, solvent choice (DMF vs. THF), and steric hindrance. Pre-activation of carboxylic acids with TBTU/HOBt improves consistency .
  • Biological Discrepancies: Antioxidant activity in neuroprotection vs. pro-oxidant effects under high ROS conditions may stem from concentration-dependent redox cycling. Dose-response assays and ROS scavenging controls (e.g., catalase) clarify mechanisms .

Q. How is this compound utilized in vivo for neurodegenerative disease research?

  • Blood-Brain Barrier (BBB) Penetration: Lipophilic dithiolane and amide groups enhance BBB permeability. In Alzheimer’s models, AL5 (a lipoamide-NSAID hybrid) reduced amyloid-β plaques by 40% via dual antioxidant and anti-inflammatory action .
  • In Vivo Electrochemical Sensing: Microsensors functionalized with DBP derivatives enabled real-time H2_2O2_2 monitoring in mouse brain regions (cortex, striatum), achieving a linear range of 0.5–600 μM with minimal interference from ascorbic acid or dopamine .

Q. What computational methods guide the design of derivatives with enhanced target affinity?

  • Molecular Docking: Simulations with PDE9A or adenosine A2A_{2A} receptors identified critical hydrogen bonds between the dithiolane ring and Tyr271/Asn253 residues .
  • QSAR Modeling: Substituent effects on dopamine D3_3 receptor selectivity (e.g., methoxy vs. cyano groups) were predicted using Hammett constants and logP values, guiding synthesis of high-affinity ligands (Ki_i = 0.8 nM) .

Methodological Notes

  • Stereochemical Analysis: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiopurity validation .
  • In Vivo Validation: Combine microdialysis with LC-MS/MS to correlate electrochemical sensor data with tissue H2_2O2_2 levels .
  • Troubleshooting Low Yields: Replace DIPEA with Hunig’s base for less steric hindrance in coupling reactions .

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